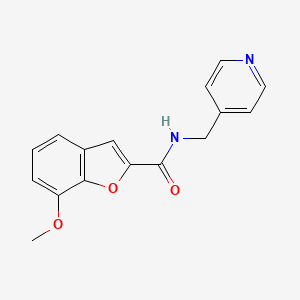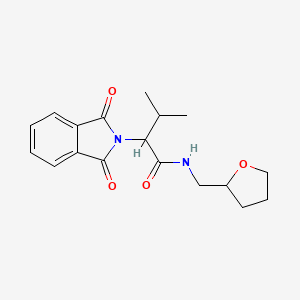
2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydride donors.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline and tetrahydrofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to induce apoptosis and necrosis in cancer cells by targeting cellular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anticancer properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative used in cancer therapy.
Uniqueness
2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)butanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindoline nucleus and a tetrahydrofuran ring sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C18H22N2O4/c1-11(2)15(16(21)19-10-12-6-5-9-24-12)20-17(22)13-7-3-4-8-14(13)18(20)23/h3-4,7-8,11-12,15H,5-6,9-10H2,1-2H3,(H,19,21) |
InChI Key |
VMFROCJXOLZRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCO1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


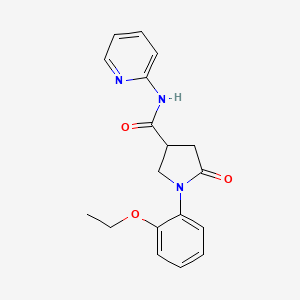
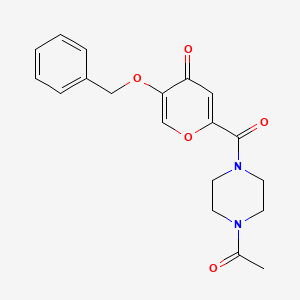

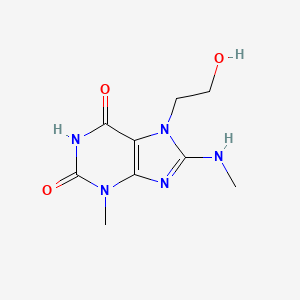
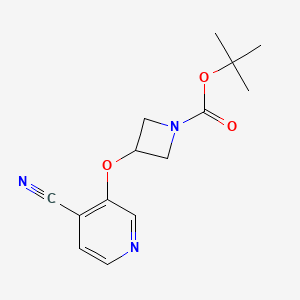
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B14874547.png)

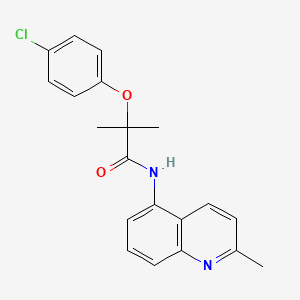

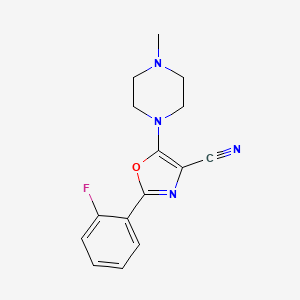
![N-(2-bromophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B14874574.png)
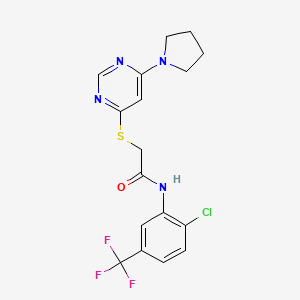
![9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14874591.png)
